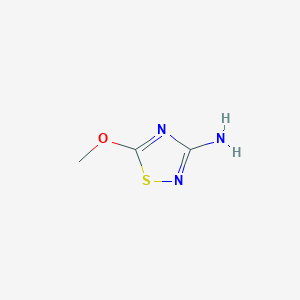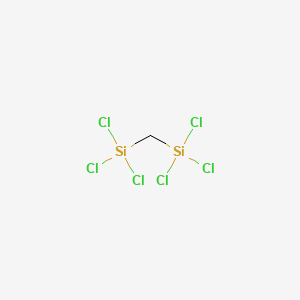
4-Chloro-2-(trifluoromethyl)benzaldehyde
Übersicht
Beschreibung
4-Chloro-2-(trifluoromethyl)benzaldehyde (CTFMB) is a chemical compound belonging to the class of aldehydes. It is a colorless, crystalline solid with a melting point of 38–39 °C. CTFMB is commonly used in organic synthesis as a reagent or intermediate in the production of other compounds. It is also used in the synthesis of pharmaceuticals, dyes, and fragrances.
Wissenschaftliche Forschungsanwendungen
Kinetic Studies
4-Chloro-2-(trifluoromethyl)benzaldehyde is a useful reagent in kinetic studies of the asymmetric synthesis of alcohols . It can be used to study the rate of reactions and the factors affecting these rates.
Wittig Reaction
This compound is also used in the Wittig reaction . The Wittig reaction is a chemical reaction used to synthesize alkenes from aldehydes or ketones using a triphenyl phosphonium ylide.
Pharmaceutical Intermediates
4-Chloro-2-(trifluoromethyl)benzaldehyde is used as an intermediate in the pharmaceutical industry . It can be used in the synthesis of various drugs.
Synthesis of Thymidine Derivatives
This compound may be used in the synthesis of 3′-[(3-trifluoromethyl-4-chloro)-benzylamino]-3′-deoxy-5′-O-triphenylmethyl-β-D-thymidine . This derivative could have potential applications in medicinal chemistry.
Synthesis of N-Carbamate
Although not directly related to 4-Chloro-2-(trifluoromethyl)benzaldehyde, a similar compound, 2-(Trifluoromethoxy)benzaldehyde, is used in the synthesis of tert-butyl N-carbamate . It’s plausible that 4-Chloro-2-(trifluoromethyl)benzaldehyde could be used in a similar manner.
Wirkmechanismus
Target of Action
It is known that this compound is used as a reagent in various chemical reactions , suggesting that its targets could be the reactants in these reactions.
Mode of Action
The mode of action of 4-Chloro-2-(trifluoromethyl)benzaldehyde involves its interaction with these targets, leading to the formation of new compounds. For instance, it is used in the synthesis of diphenylthioethers . In this reaction, 4-Chloro-2-(trifluoromethyl)benzaldehyde likely interacts with a sulfur-containing compound to form the diphenylthioether.
Biochemical Pathways
Given its use in the synthesis of diphenylthioethers , it may be involved in the biochemical pathways where these compounds play a role.
Pharmacokinetics
Its physical properties such as its molecular weight (20857) and its form (colorless to light-yellow liquid or semi-solid or solid) suggest that it may have good bioavailability .
Result of Action
The molecular and cellular effects of 4-Chloro-2-(trifluoromethyl)benzaldehyde’s action are largely dependent on the specific reaction it is involved in. For example, in the synthesis of diphenylthioethers, the result of its action is the formation of a new compound with potential applications in various fields .
Eigenschaften
IUPAC Name |
4-chloro-2-(trifluoromethyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3O/c9-6-2-1-5(4-13)7(3-6)8(10,11)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHFINSWGYAZBOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(F)(F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90381234 | |
| Record name | 4-Chloro-2-(trifluoromethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(trifluoromethyl)benzaldehyde | |
CAS RN |
320-43-4 | |
| Record name | 4-Chloro-2-(trifluoromethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Ethyl imidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B1586087.png)





